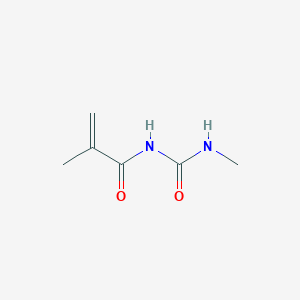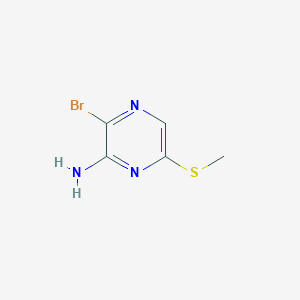
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Phosphination: The pyrrolidine derivative undergoes phosphination with dicyclohexylphosphine and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production.
化学反応の分析
Types of Reactions
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine can undergo various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Solvents: Common solvents include dichloromethane (DCM) and acetonitrile.
Major Products
The major products formed from these reactions include phosphine oxides and substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral centers in molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s ability to facilitate asymmetric synthesis makes it valuable in the pharmaceutical industry for the production of chiral drugs. Enantiomerically pure drugs often have better efficacy and reduced side effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in achieving high yields and selectivity in various chemical processes.
作用機序
The mechanism by which (2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination activates the metal center, making it more reactive towards substrates. The chiral environment provided by the ligand induces asymmetry in the reaction, leading to the formation of enantiomerically pure products.
類似化合物との比較
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in asymmetric synthesis.
Uniqueness
(2S,4S)-4-(Dicyclohexylphosphanyl)-2-((diphenylphosphanyl)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups. This combination provides a distinct steric and electronic environment, making it highly effective in certain catalytic processes.
特性
分子式 |
C29H41NP2 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
dicyclohexyl-[(3S,5S)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]phosphane |
InChI |
InChI=1S/C29H41NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-2,5-8,13-16,24,27-30H,3-4,9-12,17-23H2/t24-,29-/m0/s1 |
InChIキー |
IGMXXCSYLIDCLZ-OUTSHDOLSA-N |
異性体SMILES |
C1CCC(CC1)P([C@H]2C[C@H](NC2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5CCCCC5 |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CC(NC3)CP(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans](/img/structure/B8448618.png)


![2-(6-(benzyloxy)naphthalen-2-yl)-1H-benzo[d]imidazole](/img/structure/B8448630.png)


![1-[2-(Dimethylamino)ethylamino]-7-methoxythioxanthen-9-one](/img/structure/B8448656.png)
![2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide](/img/structure/B8448659.png)

